molecular formula C9H12ClNO B1532281 1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride CAS No. 1235439-82-3

1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride

Cat. No. B1532281
CAS RN: 1235439-82-3
M. Wt: 185.65 g/mol
InChI Key: JDRYRWYXGCKYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug development to understanding molecular interactions. It has a CAS Number of 2503203-57-2 and a molecular weight of 213.71 .


Physical And Chemical Properties Analysis

1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride is a powder . The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride shows promise in scientific research as a neurokinin-1 (NK1) receptor antagonist. It has been found to be orally active and water-soluble, making it suitable for both intravenous and oral clinical administration. The compound demonstrates high affinity and efficacy in preclinical tests relevant to clinical outcomes in emesis and depression, highlighting its potential therapeutic applications in these areas (Harrison et al., 2001).

Antimicrobial Properties

The benzofuran moiety, integral to 1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride, has been incorporated into novel compounds with significant antimicrobial properties. For instance, derivatives containing the benzofuran structure have shown excellent yields and effectiveness against pathogenic bacteria such as S. aureus and E. coli. This suggests potential applications of 1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride and its derivatives in developing new antimicrobial agents (Idrees et al., 2020).

Cytotoxic Activity Against Cancer Cells

Research into benzofuran derivatives has also shown their cytotoxic potential against cancer cells. New compounds derived from the benzofuran structure have been identified to inhibit cancer cell growth significantly, particularly through the induction of apoptosis via the mitochondrial pathway. This points to the potential utility of 1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride in cancer research, specifically in exploring novel anticancer therapies (Ma et al., 2017).

Antiarrhythmic Properties

The benzofuranethanamines, related to 1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride, have been synthesized and tested for their pharmacological properties. Studies show that these compounds exhibit antiarrhythmic effects similar to known medications such as propafenone. This suggests potential applications in treating cardiac arrhythmias, highlighting another avenue of research for 1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride and its analogues (Ecker et al., 1995).

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRYRWYXGCKYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2-benzofuran-5-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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